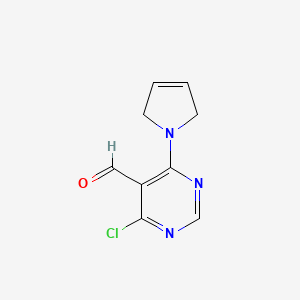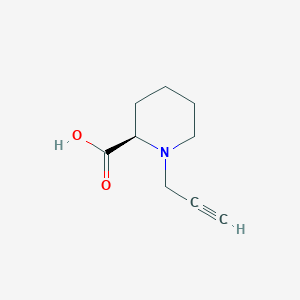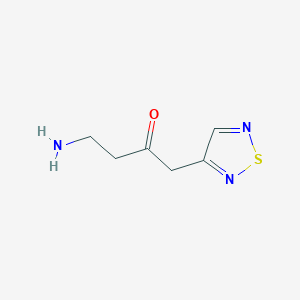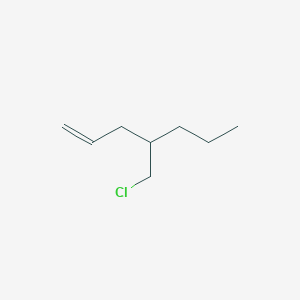
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Substitution on the Pyrimidine Ring: The chloro group is introduced to the pyrimidine ring through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as the chlorinating agent.
Aldehyde Introduction: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the dihydro moiety in the pyrrole ring.
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
- The presence of both a chloro group and a pyrrole moiety on the pyrimidine ring makes 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde unique. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-6-(2,5-dihydropyrrol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c10-8-7(5-14)9(12-6-11-8)13-3-1-2-4-13/h1-2,5-6H,3-4H2 |
InChI Key |
LOMKIZBAMGDXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=C(C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)


![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)

![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)

